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Compound of Interest

Compound Name: 2-Aminopyrimidine

Cat. No.: B068212

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of 2-
aminopyrimidine, a crucial heterocyclic compound in medicinal chemistry and materials
science. Through an in-depth analysis of quantum chemical calculations, this document
summarizes its optimized geometry, vibrational frequencies, and key electronic properties. The
methodologies behind these calculations are detailed to ensure reproducibility and further
investigation. All quantitative data is presented in structured tables for comparative analysis,
and logical relationships are visualized through diagrams to facilitate a deeper understanding of
the core concepts.

Molecular Geometry

The equilibrium molecular structure of 2-aminopyrimidine has been extensively studied using
various quantum chemical methods. Density Functional Theory (DFT) with the B3LYP
functional and Mgller-Plesset perturbation theory (MP2) are commonly employed to predict its
geometrical parameters. The calculated bond lengths and bond angles, particularly with the 6-
311++G(d,p) basis set, show good agreement with experimental data, providing a reliable
representation of the molecule's three-dimensional structure.[1][2]

Below is a diagram of the 2-aminopyrimidine molecule with the standard atom numbering
scheme used in the accompanying tables of geometrical parameters.
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Molecular structure of 2-aminopyrimidine with atom numbering.

Table 1: Optimized Bond Lengths (A) of 2-Aminopyrimidine
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Bond B3LYP/6-311++G(d,p) MP2/6-311++G(d,p)
N1-C2 1.345 1.351
C2-N3 1.345 1.351
N3-C4 1.336 1.341
C4-C5 1.403 1.406
C5-C6 1.386 1.390
C6-N1 1.336 1.341
C2-N7 1.367 1.372
N7-H8 1.011 1.013
N7-H9 1.011 1.013
C4-H10 1.084 1.086
C5-H11 1.084 1.085
C6-H12 1.084 1.086

Data sourced from computational studies.[1][2]

Table 2: Optimized Bond Angles (°) of 2-Aminopyrimidine

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchgate.net/figure/The-dependence-of-dipole-moment-curves-obtain-B3LYP-calculations-on-the-torsion-angle_fig3_229388574
https://www.researchgate.net/figure/DOS-spectrum-of-NAM-using-B3LYP-6-311-Gd-p-level-in-the-range-of-20-to-15-eV_fig3_346775020
https://www.benchchem.com/product/b068212?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Angle B3LYP/6-311++G(d,p) MP2/6-311++G(d,p)
C6-N1-C2 117.8 117.5
N1-C2-N3 124.3 124.4
N1-C2-N7 117.8 117.8
N3-C2-N7 117.8 117.8
C2-N3-C4 117.8 117.5
N3-C4-C5 123.3 1235
C4-C5-C6 117.5 117.5
C5-C6-N1 123.3 1235
C2-N7-H8 116.8 116.5
C2-N7-H9 116.8 116.5
H8-N7-H9 116.4 116.9
N3-C4-H10 116.1 116.0
C5-C4-H10 120.6 120.5
C4-C5-H11 121.3 121.2
C6-C5-H11 121.3 121.2
N1-C6-H12 116.1 116.0
C5-C6-H12 120.6 120.5

Data sourced from computational studies.[1][2]

Vibrational Spectroscopy

The vibrational properties of 2-aminopyrimidine have been investigated through Fourier
Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy,
complemented by DFT calculations. The calculated vibrational frequencies, when scaled by an
appropriate factor, show excellent correlation with the experimental spectra, allowing for a
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precise assignment of the fundamental vibrational modes. These assignments are crucial for
identifying the molecule in various environments and for understanding its intramolecular
dynamics.

Table 3: Selected Vibrational Frequencies (cm~1) of 2-Aminopyrimidine

Calculated (B3LYP/6-

Assignment Experimental (FTIR)

311++G(d,p))
NH2 asymmetric stretching 3525 3530
NH2 symmetric stretching 3410 3415
C-H stretching (ring) 3050 - 3100 3055 - 3110
NH:z scissoring 1630 1635
C=N stretching (ring) 1550 - 1600 1555 - 1605
C-N stretching 1350 1355
C-H in-plane bending 1100 - 1250 1105 - 1255
Ring breathing 990 995
C-H out-of-plane bending 750 - 850 755 - 855

Note: Calculated frequencies are typically scaled to correct for anharmonicity and basis set
limitations. The data presented here is a representative selection.

Electronic Properties

The electronic structure of 2-aminopyrimidine dictates its reactivity, stability, and optical
properties. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and
the dipole moment are essential for understanding its behavior in chemical reactions and its
potential applications in electronic devices.
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HOMO-LUMO energy level diagram for 2-aminopyrimidine.

Table 4: Calculated Electronic Properties of 2-Aminopyrimidine

Property B3LYP/6-311++G(d,p)
HOMO Energy (eV) -6.25
LUMO Energy (eV) -0.58
HOMO-LUMO Gap (eV) 5.67
Dipole Moment (Debye) 1.62

Data sourced from computational studies.

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and
stability. A larger gap generally implies higher stability and lower reactivity. The molecular
electrostatic potential (MEP) map further elucidates the charge distribution and reactive sites of

the molecule.

Experimental and Computational Protocols

The data presented in this guide are derived from a combination of experimental techniques

and theoretical calculations.
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Experimental Protocols

e FTIR Spectroscopy: The Fourier Transform Infrared spectra are typically recorded in the
solid phase using KBr pellets over a range of 4000-400 cm™1,

o FT-Raman Spectroscopy: The Fourier Transform Raman spectra are also recorded in the
solid phase, often using a Nd:YAG laser for excitation, covering a spectral range of 3500-50

cm1i,

Computational Protocols

The quantum chemical calculations are generally performed using the Gaussian suite of
programs. The typical computational workflow is as follows:
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A typical workflow for quantum chemical calculations.
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Methodology Details:
o Software: Gaussian 09 or later versions are commonly used.

o Method: Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional
combined with the Lee-Yang-Parr correlation functional (B3LYP) is a popular choice.

o Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization
functions on both heavy atoms and hydrogen, is frequently used to provide accurate results
for both geometry and electronic properties.

o Geometry Optimization: The molecular geometry is optimized to a stationary point on the
potential energy surface.

o Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to
confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to
simulate the vibrational spectra.

This technical guide provides a foundational understanding of the key properties of 2-
aminopyrimidine derived from quantum chemical calculations. The presented data and
methodologies serve as a valuable resource for researchers in the fields of chemistry, materials
science, and drug development, enabling further exploration and application of this important
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b068212#quantum-chemical-calculations-for-2-
aminopyrimidine-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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